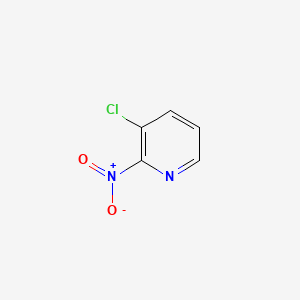![molecular formula C14H12Cl2FNO B1348858 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 315710-83-9](/img/structure/B1348858.png)
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, also known as 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-2-pyridin-2-yl-acetamide, is a synthetic compound used in various scientific research applications. It is a colorless solid with a molecular weight of 300.8 g/mol and a melting point of 138-140°C. This compound has been studied in various laboratories and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, such as pyrroles and coumarins, play a vital role in pharmaceutical research due to their diverse biological activities. For instance, coumarins have been recognized for their significant applications in the pharmaceutical industry, owing to their wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds serve as precursors or key intermediates in the synthesis of various bioactive molecules (Yoda, 2020). The study highlights the synthesis pathways and biological applications of 3-hydroxycoumarin, a relevant example considering the structural similarities with the compound .
Fluorescent Chemosensors
Derivatives of heterocyclic compounds are extensively used in the development of chemosensors due to their selective and sensitive detection capabilities for various analytes, including metal ions and neutral molecules. The research on 4-methyl-2,6-diformylphenol (DFP) based compounds, for instance, demonstrates the application of such derivatives in creating highly selective and sensitive fluorescent chemosensors (Roy, 2021). This application area might provide insights into potential uses of the compound , given its structural complexity and the presence of functional groups that could interact with various analytes.
Synthesis and Structural Properties
The synthesis and investigation of novel heterocyclic compounds, such as thiazolidin-4-ones, reveal the diverse chemical reactivity and structural properties these compounds can exhibit. Studies on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones show the potential of heterocyclic compounds in synthesizing structurally diverse molecules with possible applications in material science and pharmacology (Issac & Tierney, 1996). Such research underscores the importance of exploring the chemical reactivity and potential applications of "2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" in various scientific fields.
Eigenschaften
IUPAC Name |
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c1-8-5-11(14(19)7-15)9(2)18(8)10-3-4-13(17)12(16)6-10/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHERGMMKGRYSNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351621 |
Source


|
| Record name | 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
CAS RN |
315710-83-9 |
Source


|
| Record name | 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)



![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)




